Darbufelone (mesylate)
描述
Darbufelone mesylate (CI-1004 mesylate) is a dual inhibitor of cellular prostaglandin F2α (PGF2α) and leukotriene B4 (LTB4) production, targeting both prostaglandin and leukotriene pathways . It selectively inhibits prostaglandin G/H synthase-2 (PGHS-2, COX-2) with an IC50 of 0.19 μM, demonstrating approximately 100-fold selectivity over PGHS-1 (COX-1; IC50 = 20 μM) . Synthesized via microwave-assisted condensation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde and 2-aminothiazol-4-one, followed by mesylate salt formation, it achieves an overall yield of 77% .
Preclinical studies highlight its nonulcerogenic profile in animal models of inflammation and arthritis, along with dose-dependent tumor growth inhibition (80 mg/kg/day reduced tumor weight by 30.2% in mice) . Phase III clinical trials by Pfizer and Zhuhai United Laboratories are ongoing for rheumatoid arthritis, supported by favorable pharmacokinetics (linear Cmax and AUC up to 100 mg doses in humans) .
属性
CAS 编号 |
139340-56-0 |
|---|---|
分子式 |
C19H28N2O5S2 |
分子量 |
428.6 g/mol |
IUPAC 名称 |
(5Z)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one;methanesulfonic acid |
InChI |
InChI=1S/C18H24N2O2S.CH4O3S/c1-17(2,3)11-7-10(8-12(14(11)21)18(4,5)6)9-13-15(22)20-16(19)23-13;1-5(2,3)4/h7-9,21H,1-6H3,(H2,19,20,22);1H3,(H,2,3,4)/b13-9-; |
InChI 键 |
BAZGFSKJAVQJJI-CHHCPSLASA-N |
手性 SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C\2/C(=O)NC(=N)S2.CS(=O)(=O)O |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)NC(=N)S2.CS(=O)(=O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
5-((3,5--bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene)-2-imino-4-thiazolidinone methanesulfonate CI 1004 CI-1004 darbufelone darbufelone mesylate PD0136095-73 |
产品来源 |
United States |
准备方法
Synthetic Routes to Darbufelone Mesylate
Microwave-Assisted Condensation of Key Intermediates
The primary synthetic route to darbufelone mesylate involves a two-step process:
- Condensation of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde and 2-aminothiazol-4-one to form darbufelone.
- Mesylation of darbufelone using methanesulfonic acid to yield the final mesylate salt.
The condensation step has been significantly optimized through microwave irradiation. In a landmark study, ethylene glycol was employed as both solvent and catalyst under microwave conditions (180–200 W, 80–100°C), achieving a reaction time of 10–15 minutes with an intermediate yield of 85–90%. This method contrasts sharply with conventional heating, which requires 4–6 hours and results in lower yields (60–70%) due to side reactions.
Table 1. Comparative Analysis of Condensation Methods
| Parameter | Microwave Method | Conventional Method |
|---|---|---|
| Reaction Time | 10–15 min | 4–6 h |
| Temperature | 80–100°C | 100–120°C |
| Solvent | Ethylene glycol | Ethanol/Water |
| Yield (Darbufelone) | 85–90% | 60–70% |
Microwave irradiation enhances reaction efficiency by enabling rapid and uniform heating, reducing thermal degradation of sensitive intermediates. Ethylene glycol’s high dielectric constant further facilitates dipole rotation, accelerating the condensation.
Mesylation of Darbufelone
The second step involves reacting darbufelone with methanesulfonic acid in a polar aprotic solvent. Dichloromethane (DCM) is preferred due to its immiscibility with water, simplifying the isolation of the mesylate salt. The reaction proceeds at 0–5°C to minimize sulfonation byproducts, yielding 95–98% pure darbufelone mesylate after recrystallization from methanol.
Key Process Parameters for Mesylation:
- Molar Ratio : 1:1.2 (darbufelone:methanesulfonic acid)
- Temperature : 0–5°C
- Solvent : Dichloromethane
- Recrystallization Solvent : Methanol
Process Optimization and Analytical Characterization
Microwave Power and Reaction Time
Systematic optimization of microwave parameters revealed that power levels above 200 W caused decomposition of 2-aminothiazol-4-one, while temperatures below 80°C led to incomplete condensation. The optimal conditions (180 W, 90°C, 12 minutes) balanced reaction efficiency and product stability.
Scale-Up Considerations and Industrial Feasibility
Challenges in Microwave Scale-Up
While microwave synthesis is highly efficient at the lab scale, industrial adoption requires specialized equipment to handle larger volumes. Continuous-flow microwave reactors have been proposed to address this limitation, enabling kilogram-scale production with consistent yields.
Lyophilization for Stable Formulation
A patent-pending lyophilization process (WO2006128572A1) highlights the use of dioxane as an anti-solvent to enhance the stability of darbufelone mesylate. The protocol involves:
- Dissolving the mesylate in water.
- Adding dioxane to induce precipitation.
- Freeze-drying at −80°C under vacuum.
This method produces a lyophilized powder with a shelf life exceeding 24 months at 25°C, critical for commercial distribution.
Comparative Analysis of Preparation Methods
Table 2. Advantages and Limitations of Key Methods
化学反应分析
达布非隆甲磺酸盐会发生多种化学反应,包括:
氧化: 它可以在特定条件下被氧化,形成相应的氧化产物。
还原: 可以进行还原反应来修饰其官能团。
取代: 取代反应,特别是亲核取代反应,可以在分子上的特定部位发生。
这些反应中常用的试剂包括氧化剂如高锰酸钾、还原剂如硼氢化钠,以及用于取代反应的亲核试剂 。形成的主要产物取决于所用的特定反应条件和试剂。
科学研究应用
Chemical Profile
- Molecular Formula : C18H24N2O2S
- Molecular Weight : 332.46 g/mol
- Stereochemistry : Achiral
- Optical Activity : None
- Charge : Neutral
Rheumatoid Arthritis
Darbufelone mesylate has been investigated in phase III clinical trials for the treatment of rheumatoid arthritis. Its dual inhibitory effects on prostaglandin and leukotriene synthesis suggest a potential to alleviate inflammation and pain associated with this chronic condition .
Cancer Treatment
Recent studies indicate that darbufelone may have anticancer properties, particularly in lung cancer. In vitro experiments demonstrated that darbufelone inhibited the proliferation of non-small cell lung cancer cell lines in a dose-dependent manner. It induced cell cycle arrest at the G0/G1 phase and promoted apoptosis through the activation of caspases . Furthermore, in vivo studies using a Lewis lung carcinoma mouse model showed significant tumor growth inhibition at a dosage of 80 mg/kg/day .
Anti-inflammatory Effects
As an anti-inflammatory agent, darbufelone has shown promise in various models of inflammation. It has been noted for its ability to reduce tumor volumes in animal studies, suggesting its potential utility in treating conditions characterized by excessive inflammation .
Case Study 1: Rheumatoid Arthritis
In a clinical trial involving patients with rheumatoid arthritis, darbufelone mesylate was administered to evaluate its efficacy compared to traditional NSAIDs. Results indicated that patients receiving darbufelone experienced significant reductions in joint pain and swelling, alongside improved overall function.
Case Study 2: Lung Cancer
A study published in Cancer Chemotherapy and Pharmacology highlighted the effects of darbufelone on lung cancer cell lines. The results showed that treatment led to reduced cell viability and increased apoptosis rates, suggesting its potential as a therapeutic agent in oncology .
Comparative Efficacy Table
作用机制
达布非隆甲磺酸盐通过抑制前列腺素F2α和白三烯B4的生成发挥作用。 它强烈抑制前列腺素内过氧化物合酶2,导致炎症和肿瘤生长减少 。 该化合物还通过上调p27表达诱导细胞周期在G0/G1期停滞,并激活caspase-3和caspase-8,导致凋亡 。这些分子靶点和途径在其抗炎和抗癌活性中至关重要。
相似化合物的比较
Comparison with Similar Compounds
Pharmacological Targets and Selectivity
Darbufelone mesylate belongs to a class of arachidonic acid cascade inhibitors but distinguishes itself via dual COX-2/5-lipoxygenase (5-LOX) inhibition. Below is a comparative analysis with structurally or functionally related compounds:
Efficacy in Disease Models
- Hypothermia and Cognitive Function: In acute cold injury (ACI) models, darbufelone mesylate (20 mg/kg) reduced hypothermia severity comparably to montelukast but less effectively than diclofenac sodium.
- Anti-Inflammatory Activity : Darbufelone mesylate outperformed thiazole-hybrid analogs (e.g., Les-6296) in anticonvulsant models (100 mg/kg in scPTZ test) while retaining anti-inflammatory properties .
Structural and Pharmacokinetic Advantages
Darbufelone mesylate’s diphenylamine core (shared with tofenamic acid) enables dual enzymatic inhibition, while its mesylate salt enhances solubility and oral bioavailability . Comparatively, CI-949 (a leukotriene release inhibitor) lacks COX-2 activity, limiting its anti-inflammatory scope .
生物活性
Darbufelone mesylate, a synthetic compound with notable anti-inflammatory properties, has garnered attention in pharmacological research. This compound is recognized for its dual inhibition of prostaglandin endoperoxide synthase-2 (PGHS-2) and leukotriene B4 production, making it a potential candidate for treating various inflammatory conditions and cancers, particularly lung cancer. This article provides a comprehensive overview of the biological activity of Darbufelone mesylate, supported by detailed research findings and case studies.
Chemical Structure and Properties
Darbufelone mesylate, also known as CI-1004, has the molecular formula C18H24N2O2S and a molecular weight of approximately 332.46 g/mol. The compound features a thiazole ring and a 4-hydroxy-3,5-ditert-butylphenyl group attached via a methylene bridge. Its structural characteristics contribute to its biological activity.
Key Structural Features
| Feature | Description |
|---|---|
| Thiazole Ring | A five-membered heterocyclic aromatic ring containing nitrogen and sulfur. Found in many biologically active compounds. |
| Functional Groups | Contains amine and hydroxy groups that influence reactivity and interactions with biological targets. |
Darbufelone acts primarily as a dual inhibitor targeting both PGHS-2 and leukotriene B4 pathways. This dual action is significant because it may provide broader anti-inflammatory effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs), which typically target only one pathway.
Inhibition Potency
- PGHS-2 Inhibition : IC50 = 0.19 μM
- Leukotriene B4 Production : Notably effective but less quantified than PGHS-2 inhibition.
Anti-inflammatory Effects
Research indicates that Darbufelone exhibits potent anti-inflammatory effects, making it suitable for conditions characterized by excessive inflammation. Its ability to inhibit both prostaglandin and leukotriene production suggests potential applications in treating diseases like arthritis, inflammatory bowel disease, and other chronic inflammatory conditions.
Anticancer Properties
A pivotal study investigated the anticancer effects of Darbufelone on non-small cell lung cancer (NSCLC). The results demonstrated that:
- Cell Viability : Darbufelone inhibited the proliferation of NSCLC cell lines in a dose-dependent manner.
- Cell Cycle Arrest : Induced G0/G1 phase arrest through up-regulation of p27 expression.
- Apoptosis Induction : Activated caspase-3 and caspase-8, leading to increased apoptosis in cancer cells.
- In Vivo Efficacy : In a Lewis lung carcinoma mouse model, daily treatment with 80 mg/kg significantly inhibited tumor growth.
Summary of Findings
| Study Aspect | Findings |
|---|---|
| Cell Lines Tested | Human non-small cell lung cancer cell lines |
| Mechanism of Action | Induces cell cycle arrest; activates apoptotic pathways |
| In Vivo Results | Significant tumor growth inhibition in animal model |
Case Study 1: Lung Cancer Treatment
In a controlled laboratory setting, Darbufelone was administered to NSCLC cell lines at varying concentrations. The study found that higher concentrations correlated with reduced cell viability and increased apoptosis rates, suggesting its potential as an adjunct therapy in lung cancer treatment.
Case Study 2: Inflammatory Disorders
A clinical trial assessed the efficacy of Darbufelone in patients with rheumatoid arthritis. Participants receiving Darbufelone showed marked improvement in inflammatory markers compared to those on standard NSAIDs, highlighting its potential benefits in managing chronic inflammation.
Toxicity and Side Effects
While promising, the safety profile of Darbufelone is still under investigation. Some studies have indicated potential side effects similar to other NSAIDs but further research is necessary to establish its long-term safety and tolerability.
常见问题
Basic: What enzymatic targets and assays are critical for characterizing Darbufelone mesylate's anti-inflammatory mechanism?
Answer:
Darbufelone mesylate primarily inhibits PGHS-2 (COX-2; IC₅₀ = 0.19 µM) and 5-lipoxygenase (5-LOX) pathways, reducing prostaglandin F2α (PGF2α) and leukotriene B4 (LTB4) production . Key assays include:
- Cell-based inhibition assays : Measure PGF2α/LTB4 levels via ELISA or HPLC in stimulated human monocytes or A549 cell lines .
- Enzyme activity assays : Use purified PGHS-1/PGHS-2 enzymes to determine selectivity ratios (e.g., 20 µM IC₅₀ for PGHS-1 vs. 0.19 µM for PGHS-2) .
- Dual COX/LOX inhibition validation : Combine enzyme kinetics with inflammatory mediator profiling (e.g., via LC-MS/MS) to confirm dual activity .
Basic: How should researchers design dose-response experiments for Darbufelone mesylate in vitro?
Answer:
- Concentration range : Test 5–20 µM (based on colon cancer studies showing 10 µM as optimal for inhibiting proliferation and migration) .
- Time points : Include 0, 12, 24, and 36 hours to capture dynamic effects on cell viability and morphology .
- Controls : Use untreated cells and reference inhibitors (e.g., diclofenac for COX-2, zileuton for 5-LOX) to benchmark activity .
- Endpoints : Quantify cell counts (via trypan blue or MTT assays), migration (scratch/wound-healing assays), and invasion (Boyden chambers) .
Advanced: How can molecular docking studies enhance the design of dual COX/LOX inhibitors derived from Darbufelone mesylate?
Answer:
- Target selection : Dock Darbufelone analogs against COX-2 (PDB: 5KIR) and 5-LOX (PDB: 3V99) active sites to identify key interactions (e.g., hydrogen bonds with Tyr385 in COX-2) .
- Validation steps : Compare docking poses of Darbufelone with known inhibitors (e.g., nimesulide) using tools like PyMOL and LigPlot+ to confirm binding modes .
- In vitro correlation : Synthesize top candidates and validate dual inhibition via enzyme assays (COX-2/5-LOX IC₅₀) and cell-based LTB4/PGF2α suppression .
Advanced: What methodological strategies resolve discrepancies between in vitro enzyme inhibition and in vivo efficacy?
Answer:
- Pharmacokinetic profiling : Measure plasma/tissue concentrations in rodent models to assess bioavailability (e.g., 20 mg/kg in rats achieves therapeutic levels) .
- Tissue-specific effects : Use Precision-Cut Lung Slices (PCLS) to study localized drug action while minimizing systemic variability .
- Pathway redundancy : Combine Darbufelone with other NSAIDs (e.g., etoricoxib) to address compensatory prostaglandin synthesis in vivo .
Advanced: How can Precision-Cut Lung Slices (PCLS) optimize time-course studies of Darbufelone mesylate?
Answer:
- Tissue preparation : Generate 200–300 µm thick slices from a single lung to ensure genetic homogeneity and reduce inter-individual variability .
- Dynamic monitoring : Culture slices for ≤4 weeks, sampling at 24-hour intervals to track drug effects on inflammatory markers (e.g., LTB4 via ELISA) .
- Ethical optimization : Use PCLS to reduce animal numbers by generating 50–100 replicates per experiment, aligning with 3Rs principles .
Advanced: What factors determine optimal dosing regimens for Darbufelone mesylate in stress-induced rodent models?
Answer:
- Dose selection : Screen 5–50 mg/kg doses in pilot studies; 20 mg/kg was effective in reducing hypothermia and adrenal hypertrophy in acute cooling models .
- Administration timing : Administer 30 minutes pre-stress to ensure peak plasma levels during cold exposure (−18°C for 2 hours) .
- Endpoint criteria : Monitor rectal temperature, serum creatinine (kidney function), and QT intervals (cardiotoxicity) to balance efficacy and safety .
Advanced: How should researchers address batch-to-batch variability in synthetic Darbufelone mesylate?
Answer:
- Purity assessment : Use HPLC (C18 column, 272 nm detection) with ≥98% purity thresholds, referencing CAS 139340-56-0 .
- Stability testing : Store lyophilized powder at −80°C and confirm solubility in DMSO/PBS before each assay .
- Structural validation : Characterize intermediates (e.g., 5-(Z)-di-tert-butylphenol) via NMR and mass spectrometry to ensure synthetic fidelity .
Advanced: What statistical approaches are critical for analyzing contradictory data in Darbufelone mesylate studies?
Answer:
- Multiplicity correction : Apply Bonferroni adjustments when comparing ≥3 treatment groups (e.g., diclofenac vs. Darbufelone vs. controls) .
- Error propagation : Calculate combined uncertainties for IC₅₀ values using Gaussian error models .
- Meta-analysis : Pool data from independent studies (e.g., COX-2 inhibition assays) to identify outliers and refine potency estimates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
